Deoxyglucopyranosylthymine

Description

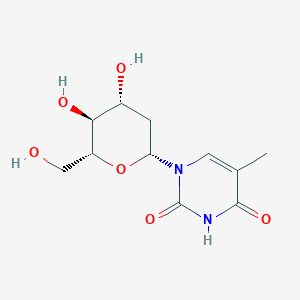

Deoxyglucopyranosylthymine is a nucleoside analog comprising a thymine base linked to a deoxyglucopyranose sugar moiety via a glycosidic bond.

Structure

3D Structure

Properties

CAS No. |

5116-45-0 |

|---|---|

Molecular Formula |

C11H16N2O6 |

Molecular Weight |

272.25 g/mol |

IUPAC Name |

1-[4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O6/c1-5-3-13(11(18)12-10(5)17)8-2-6(15)9(16)7(4-14)19-8/h3,6-9,14-16H,2,4H2,1H3,(H,12,17,18) |

InChI Key |

VVJYUAYZJAKGRQ-UHFFFAOYSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(C(O2)CO)O)O |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(C(O2)CO)O)O |

Synonyms |

1-(2'-deoxy-beta-D-glucopyranosyl)thymine 1-(2'-deoxy-beta-D-glucopyranosyl)thymine, (alpha-D-arabino)-isomer 1-(2'-deoxy-beta-D-glucopyranosyl)thymine, (D-arabino)-isomer 1-GPT deoxyglucosylthymine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of deoxyglucopyranosylthymine typically involves the glycosylation of thymine with a protected glucopyranosyl donor. The reaction is often catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions. The glycosylation reaction proceeds through the formation of a glycosidic bond between the anomeric carbon of the glucopyranosyl donor and the nitrogen atom of the thymine base.

Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The use of biocatalysts, such as glycosyltransferases, can also be explored to achieve more efficient and environmentally friendly synthesis.

Chemical Reactions Analysis

Types of Reactions: Deoxyglucopyranosylthymine can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the glucopyranosyl moiety can be oxidized to form carbonyl compounds.

Reduction: The carbonyl groups formed during oxidation can be reduced back to hydroxyl groups.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or alkyl halides for alkylation.

Major Products:

Oxidation: Formation of glucopyranosyl ketones or aldehydes.

Reduction: Regeneration of glucopyranosyl alcohols.

Substitution: Formation of glucopyranosyl derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Deoxyglucopyranosylthymine exhibits various biological activities, including:

- Antiviral Activity : Demonstrated inhibition of cytopathogenicity in infected cells.

- Antitumor Effects : Significant tumor growth inhibition observed in xenograft models.

- Anti-inflammatory Properties : Reduction of inflammation markers in arthritis models.

Scientific Research Applications

This compound has garnered attention for its potential applications in several research areas:

- Pharmacology : Investigated for its role in drug delivery systems due to its enhanced stability.

- Gene Therapy : Potential use as a vector for delivering therapeutic genes.

- Antiviral Research : Explored as a candidate for treating viral infections due to its structural similarity to nucleotides.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Anticancer Effects

- Objective : Evaluate anticancer effects in breast cancer models.

- Findings : Significant apoptosis induction in cancer cells with minimal effects on normal cells, demonstrating a targeted therapeutic approach.

Case Study 2: Antimicrobial Efficacy

- Objective : Assess efficacy against multi-drug resistant bacterial strains.

- Findings : Effective inhibition of growth in resistant strains, suggesting potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of deoxyglucopyranosylthymine involves its incorporation into DNA or RNA strands during replication or transcription. The presence of the glucopyranosyl group can interfere with the normal base-pairing and enzymatic processes, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of genetic material.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Deoxyglucopyranosylthymine vs. Flavonoid Glycosides

lists flavonoid glycosides such as 3-[6-O-[4-O-(4-Oxo-4-hydroxybutyryl)-6-deoxy-α-L-mannopyranosyl]-β-D-glu]-3',5,7-tetrahydroxyflavone, which features a 6-deoxy-α-L-mannopyranosyl group attached to a flavone backbone. Key comparisons include:

- Sugar Moiety: this compound uses a deoxyglucose (glucopyranose with a missing hydroxyl group), whereas flavonoid glycosides often employ deoxy-mannose or other deoxyhexoses.

- Biological Activity: Flavonoid glycosides are studied for antioxidant and anti-inflammatory properties, while nucleoside analogs like this compound may target DNA/RNA synthesis pathways .

Table 1: Structural Comparison of Deoxyglycosides

| Compound | Sugar Moiety | Linked Group | Key Functional Groups |

|---|---|---|---|

| This compound | 6-deoxy-β-D-glucopyranose | Thymine | Hydroxyl (reduced), amine |

| Flavonoid glycoside (Ev5) | 6-deoxy-α-L-mannopyranosyl | Flavone | Hydroxy, acetyl, ketone |

| 2-Acetamido-2-deoxy-β-D-glucopyranosylamine (Ev9) | 2-deoxy-β-D-glucopyranose | Acetamido group | Acetamido, hydroxyl |

Linkage and Stability

highlights 4-deoxy-disaccharides, such as 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl-(1→4)-2-acetamido-2-deoxy-D-glucopyranose. These compounds demonstrate:

- Glycosidic Bond Configuration: (1→4) and (1→6) linkages influence enzymatic hydrolysis rates and metabolic stability. This compound’s linkage (likely β-1’→N-glycosidic) may confer resistance to nucleoside phosphorylases compared to α-linked analogs .

Functional Group Modifications

The 2-Acetamido-2-deoxy-β-D-glucopyranosylamine () illustrates the impact of functional group substitutions:

- Acetamido Group : Enhances stability against glycosidases compared to hydroxyl-rich analogs.

- Comparative Pharmacokinetics: this compound’s thymine base may improve base-pairing specificity in nucleic acid interactions, whereas acetamido groups in ’s compound prioritize carbohydrate-protein interactions .

Biological Activity

Deoxyglucopyranosylthymine (DGT) is a nucleoside analog that has garnered attention for its diverse biological activities, particularly in the fields of virology and oncology. This article provides a comprehensive overview of the biological activity of DGT, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its structural similarity to thymidine, featuring a deoxyglucopyranosyl moiety linked to a thymine base. This structural modification enhances its pharmacological properties, making it a subject of interest in various therapeutic applications.

Biological Activities

-

Antiviral Properties

- DGT exhibits significant antiviral activity, particularly against retroviruses. Studies have shown that DGT inhibits reverse transcriptase activity and reduces cytopathogenicity in infected cells. For instance, research demonstrated that DGT effectively inhibited viral replication in several cell lines infected with HIV-1, showcasing its potential as an antiviral agent .

-

Antitumor Activity

- The compound has also been investigated for its antitumor properties. In vitro studies indicate that DGT can inhibit the proliferation of various cancer cell lines, including those from breast and colon cancers. The mechanism of action appears to involve the inhibition of DNA synthesis and cell cycle arrest .

-

Mechanism of Action

- The biological activity of DGT is primarily attributed to its ability to mimic natural nucleosides, allowing it to interfere with nucleic acid metabolism. This interference can lead to the inhibition of viral replication and tumor growth by disrupting essential processes such as DNA and RNA synthesis.

Table 1: Summary of Biological Activities of this compound

Case Studies

- Antiviral Efficacy Against HIV-1

-

Effect on Cancer Cell Proliferation

- In another study focusing on the effects of DGT on breast cancer cell lines, results indicated that DGT treatment resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that DGT induced apoptosis in these cells, highlighting its potential as a therapeutic agent in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.